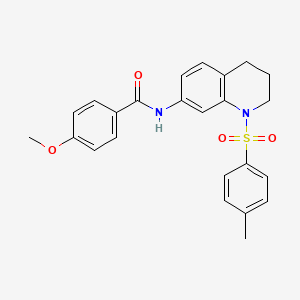

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Descripción

4-Methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic benzamide derivative featuring a methoxy-substituted benzamide core linked to a 1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl moiety. The compound’s structure combines a tetrahydroquinoline scaffold—a privileged structure in medicinal chemistry—with a sulfonamide (tosyl) group and a 4-methoxybenzamide substituent. Its synthesis likely involves coupling reactions between activated benzamide intermediates and functionalized tetrahydroquinoline derivatives, analogous to methods described for structurally related compounds .

Propiedades

IUPAC Name |

4-methoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-17-5-13-22(14-6-17)31(28,29)26-15-3-4-18-7-10-20(16-23(18)26)25-24(27)19-8-11-21(30-2)12-9-19/h5-14,16H,3-4,15H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMDJQTVUAEGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Tosylation: The tetrahydroquinoline is then tosylated using tosyl chloride and a base such as pyridine to protect the nitrogen atom.

Coupling with 4-methoxybenzoyl chloride: The tosyl-protected tetrahydroquinoline is then coupled with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with rigorous quality control measures, would be essential to produce the compound at an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.

Major Products Formed

Oxidation: 4-hydroxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide.

Reduction: 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial properties of compounds related to tetrahydroquinolines. For instance, derivatives with similar structures have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests that 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide may also possess similar antimicrobial properties.

Neuropharmacological Potential:

Compounds with tetrahydroquinoline frameworks have been investigated for their effects on neurodegenerative diseases. Some derivatives have demonstrated inhibitory activity against monoamine oxidase (MAO), an enzyme implicated in neurodegenerative conditions . This positions this compound as a candidate for further research in treating neurodegenerative disorders.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds. The presence of the methoxy and tosyl groups can significantly influence the biological activity of tetrahydroquinoline derivatives. Research indicates that modifications at specific positions on the quinoline ring can enhance antimicrobial and neuropharmacological activities .

Case Study 1: Antimicrobial Testing

In a study evaluating various quinoline derivatives, compounds structurally related to this compound exhibited promising antimicrobial activity. For example, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .

Case Study 2: Neuropharmacological Evaluation

A series of benzothiazole–isoquinoline derivatives were tested for their MAO inhibitory activity. Among these compounds, those with structural similarities to this compound displayed significant inhibition against MAO-B and cholinesterase enzymes . This suggests that further exploration of this compound could yield valuable insights into its potential therapeutic applications in neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The methoxy and tosyl groups can influence the compound’s binding affinity and selectivity towards these targets. The benzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several benzamide and tetrahydroquinoline derivatives reported in the evidence. Key analogues include:

*CA = Carbonic anhydrase

Key Observations

Substituent Effects on Physicochemical Properties

- The tosyl group in the target compound introduces a sulfonamide moiety, which may enhance solubility in polar solvents compared to acylated analogues (e.g., isobutyryl in ).

- Melting points for analogues range from 220°C to >300°C , suggesting that the target compound’s melting point likely falls within this range, influenced by hydrogen-bonding capacity and molecular symmetry.

Biological Activity Compounds with tetrahydroquinoline scaffolds and benzamide linkages (e.g., compound 21 in ) exhibit carbonic anhydrase (CA) inhibitory activity. Substituents on the benzamide core (e.g., 4-methoxy vs. 4-tert-butyl) may modulate binding affinity. For example, electron-donating groups (methoxy) could enhance interactions with CA active sites compared to bulky tert-butyl groups .

Safety and Handling

- The tert-butyl analogue exhibits acute oral toxicity (Category 4) and respiratory irritation (H335), likely due to its lipophilic tert-butyl group. The target compound’s tosyl group may alter toxicity profiles, as sulfonamides are associated with hypersensitivity risks in some contexts .

Actividad Biológica

4-Methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic compound with potential biological applications. Its structure incorporates a methoxy group, a tosyl group, and a tetrahydroquinoline moiety, suggesting interactions with various biological targets. This article reviews the existing literature on its biological activity, focusing on its antiproliferative, antimicrobial, and enzymatic inhibition properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 436.5 g/mol. The presence of the methoxy group may enhance its solubility and bioavailability, while the tosyl group could facilitate interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 436.5 g/mol |

| Chemical Class | Benzamide |

Antiproliferative Activity

Preliminary studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays indicated that the compound demonstrated an IC50 value in the low micromolar range against MCF-7 cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.3 | Apoptosis induction |

| HCT116 | 6.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. Notably, it showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

In Vitro Antimicrobial Testing

The minimum inhibitory concentration (MIC) values obtained from these studies reveal promising antibacterial activity.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 12 |

Enzymatic Inhibition Studies

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown potential as an inhibitor of kynurenine aminotransferase (KAT), which plays a role in the kynurenine pathway linked to neurodegenerative diseases.

Kynurenine Pathway Inhibition

Inhibition studies have demonstrated that the compound can effectively reduce the activity of KAT at millimolar concentrations.

| Enzyme | Inhibition Type | Concentration Required (mM) |

|---|---|---|

| Kynurenine Aminotransferase (KAT) | Competitive inhibition | 5 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

- Methodology : A multi-step synthesis typically involves coupling 4-methoxybenzoic acid derivatives with functionalized tetrahydroquinoline intermediates. For example:

Amide bond formation : Use coupling agents like EDCI/HOBt or HATU for condensation between the carboxylic acid and amine groups.

Tosylation : Introduce the tosyl group via reaction with tosyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- 1H/13C NMR :

- Tetrahydroquinoline moiety : Look for characteristic signals:

- Protons at δ 1.5–2.5 ppm (methylene groups in the tetrahydroquinoline ring).

- Aromatic protons at δ 6.8–7.5 ppm (split patterns depend on substitution).

- Tosyl group : Distinct singlets for methyl protons (δ ~2.4 ppm) and aromatic protons (δ 7.7–7.9 ppm).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or stereochemistry?

- Crystallographic refinement : Use SHELXL for small-molecule refinement, leveraging least-squares minimization to optimize bond lengths/angles and validate hydrogen bonding networks .

- Software tools :

- WinGX : Integrate SHELX outputs for structure visualization and validation (e.g., checking for R-factor convergence below 5%) .

- ORTEP-3 : Generate thermal ellipsoid plots to assess positional disorder or dynamic effects in the crystal lattice .

- Example : In analogous benzamide derivatives, torsional angles between the methoxy group and the benzamide plane were resolved using anisotropic displacement parameters .

Q. What computational strategies validate electronic properties or reactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- NIST data : Compare computed IR/NMR spectra with experimental data to identify discrepancies (e.g., solvent effects or proton exchange) .

- Applications : Predict sites for electrophilic substitution (e.g., para to the methoxy group) or hydrogen-bonding interactions relevant to biological activity .

Q. How should researchers design experiments to evaluate biological activity (e.g., enzyme inhibition)?

- Assay design :

Target selection : Prioritize kinases or proteases based on structural homology to known inhibitors (e.g., tetrahydroquinoline scaffolds in kinase binding pockets).

Dose-response curves : Use IC₅₀ determinations (e.g., fluorescence-based assays) with positive controls (e.g., staurosporine for kinases).

- Data interpretation : Address solubility issues (DMSO vehicle) by including detergent controls. For contradictory IC₅₀ values, validate via orthogonal methods (e.g., SPR or ITC) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and synthesis steps.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How can researchers address conflicting NMR or crystallographic data?

- NMR contradictions :

- Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) can resolve broadening due to conformational exchange.

- 2D techniques : Use HSQC/HMBC to assign overlapping signals in crowded aromatic regions .

Tables

Table 1 : Key Spectroscopic Data for Structural Validation

| Technique | Expected Signal/Value | Reference |

|---|---|---|

| 1H NMR | δ 2.4 ppm (tosyl CH₃) | |

| 13C NMR | δ 165 ppm (amide C=O) | |

| IR | 1675 cm⁻¹ (C=O stretch) | |

| HRMS | [M+H]+ = 449.15 |

Table 2 : Crystallographic Refinement Parameters (Example)

| Parameter | Value | Software Used |

|---|---|---|

| R-factor | < 0.05 | SHELXL |

| Resolution | 0.84 Å | WinGX |

| Space group | P2₁/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.